2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H25ClN4O4S and its molecular weight is 452.95. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anti-enzymatic Potential
Research involving derivatives similar to the chemical structure of interest has indicated potential applications in the field of antibacterial agents. A study explored the synthesis, characterization, and pharmacological evaluation of various derivatives, including those with a sulfanyl acetamide structure, for their antibacterial and anti-enzymatic activities. These compounds showed significant inhibition against gram-negative bacterial strains and presented a low potential against the lipoxygenase enzyme, which is indicative of their selective antibacterial properties and minimal cytotoxic behavior (Nafeesa et al., 2017).
Synthesis and Structural Characterization
Another aspect of research focused on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. The structural elucidation of these compounds was achieved through various analytical techniques, including infrared (IR), electron impact mass spectrometry (EIMS), and nuclear magnetic resonance (NMR) spectroscopy. The synthesized compounds were evaluated for their antibacterial potential, demonstrating moderate inhibitory activity against Gram-negative bacterial strains. This suggests the potential of these derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial Studies
Further investigations into the microbial studies of new pyridine derivatives have been conducted. These studies aimed at evaluating the antibacterial and antifungal activities of compounds synthesized from 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride. The findings suggested considerable antibacterial activity, emphasizing the role of these derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Powder Diffraction Data for Potential Pesticides
The characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction has been reported. These compounds are identified as potential pesticides. The study provided detailed powder diffraction data, which is crucial for the identification and development of new pesticides with enhanced efficacy (Olszewska et al., 2011).
Antitumor and Antioxidant Evaluation
Research on the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles has highlighted their antitumor and antioxidant potentials. This indicates a promising avenue for the development of new therapeutic agents targeting cancer and oxidative stress-related diseases (Hamama et al., 2013).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWZSRIBQAXWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.